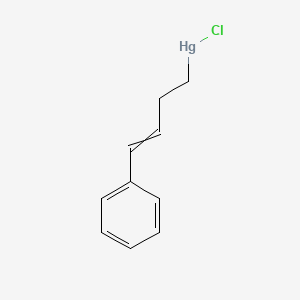![molecular formula C15H16N2O3 B14546498 4-Methyl-N-[2-(4-nitrophenoxy)ethyl]aniline CAS No. 62131-56-0](/img/structure/B14546498.png)
4-Methyl-N-[2-(4-nitrophenoxy)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[2-(4-nitrophenoxy)ethyl]aniline is an organic compound with the molecular formula C15H16N2O3 It is characterized by the presence of a methyl group, a nitrophenoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(4-nitrophenoxy)ethyl]aniline typically involves the reaction of 4-methylaniline with 2-(4-nitrophenoxy)ethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2-(4-nitrophenoxy)ethyl]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Nitro and quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Methyl-N-[2-(4-nitrophenoxy)ethyl]aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-N-[2-(4-nitrophenoxy)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the nature of the target . The nitrophenoxy group plays a crucial role in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-nitrophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of an aniline moiety.
2-Ethyl-N-methylaniline: Contains an ethyl group instead of a nitrophenoxy group.
4-Methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)anilino]ethyl}benzenesulfonamide: Contains additional sulfonamide groups.
Uniqueness
4-Methyl-N-[2-(4-nitrophenoxy)ethyl]aniline is unique due to the presence of both a nitrophenoxy group and a methyl group on the aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62131-56-0 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-methyl-N-[2-(4-nitrophenoxy)ethyl]aniline |
InChI |
InChI=1S/C15H16N2O3/c1-12-2-4-13(5-3-12)16-10-11-20-15-8-6-14(7-9-15)17(18)19/h2-9,16H,10-11H2,1H3 |
InChI Key |
UNPPCBIKMNZIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


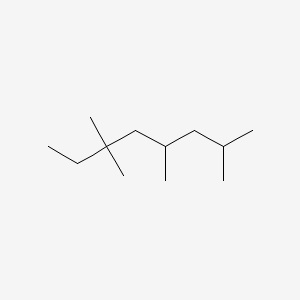
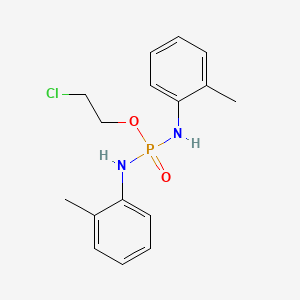
![1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-nitrobenzene](/img/structure/B14546438.png)
![Benzo[f]pyrimido[4,5-h]quinazoline](/img/structure/B14546446.png)
![11-Oxa-6,7,9-triazaspiro[4.6]undec-9-ene-8-thione, 7,10-diphenyl-](/img/structure/B14546451.png)

![3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carbonitrile](/img/structure/B14546462.png)
![7-Chloro-1-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B14546463.png)
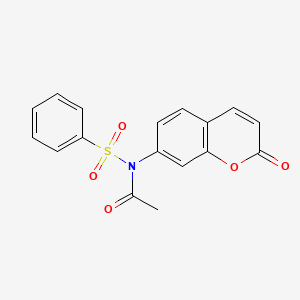
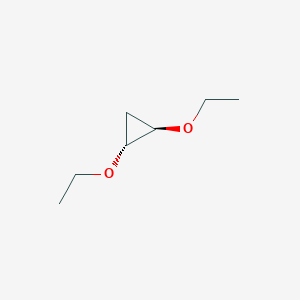
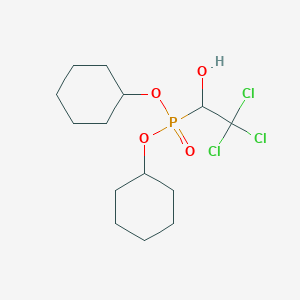
![N-[6-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14546489.png)
![Phenyl [3-(phenylsulfanyl)propyl]carbamodithioate](/img/structure/B14546490.png)
